Fluorescence Quantum Yield: Methylated vs. Unmethylated Benzoxazolylstilbene
4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene demonstrates a significantly higher absolute fluorescence quantum yield (Φf = 0.95) compared to its unmethylated analog, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), which exhibits a quantum yield of approximately 0.85 in solution [1]. This increase is attributed to the steric hindrance provided by the methyl groups, which reduces non-radiative decay pathways such as photoisomerization .
| Evidence Dimension | Absolute Fluorescence Quantum Yield (Φf) |
|---|---|
| Target Compound Data | 0.95 (solid state or solution, not explicitly stated) |
| Comparator Or Baseline | 4,4'-Bis(2-benzoxazolyl)stilbene (BBS): ~0.85 in solution |
| Quantified Difference | ΔΦf = +0.10 (approximately 11.8% higher relative quantum yield) |
| Conditions | Reported values; conditions for target compound not fully specified in source, comparator value from solution studies. |
Why This Matters
Higher quantum yield directly correlates to brighter fluorescence per unit of absorbed light, enabling lower loading requirements for equivalent whitening effects and reducing material costs.
- [1] Pucci, A. et al. A 4,4'-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregate formation through photophysics experiments and quantum-chemical calculations. J. Phys. Chem. B, 2006, 110, 3127-3134. View Source
